![molecular formula C19H14ClNO2 B4688877 2-(4-chlorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4688877.png)
2-(4-chlorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile
Descripción general
Descripción
2-(4-chlorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile, also known as CM-272, is a chemical compound that has attracted significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. This compound binds to the ATP-binding site of CK2, inhibiting its activity and leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide. This compound has also been found to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This may have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile is its specificity for CK2, which makes it a promising candidate for cancer therapy with fewer side effects than traditional chemotherapy drugs. Another advantage is its ability to inhibit the growth and metastasis of cancer cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound, including its bioavailability, metabolism, and toxicity. Furthermore, the potential applications of this compound in the treatment of other diseases, such as viral infections and neurological disorders, should be explored. Finally, the combination of this compound with other drugs or therapies should be investigated to enhance its anti-cancer properties and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-3-10-23-18-9-4-14(12-19(18)22-2)11-16(13-21)15-5-7-17(20)8-6-15/h1,4-9,11-12H,10H2,2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXMNHFICMPTP-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



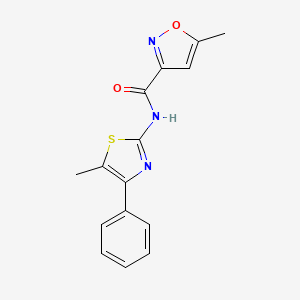
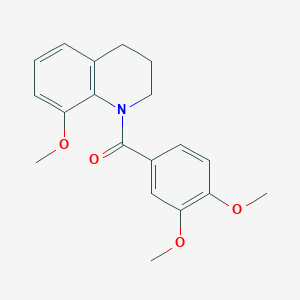
![1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4688804.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4688811.png)
![(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone](/img/structure/B4688817.png)

![5-[chloro(difluoro)methyl]-3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4688829.png)
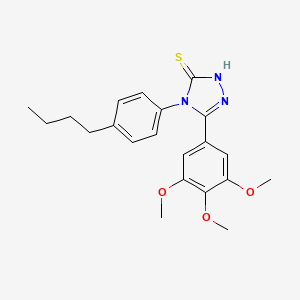
![3-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B4688840.png)
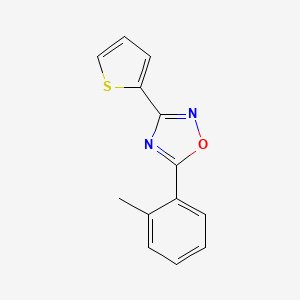
![N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4688853.png)

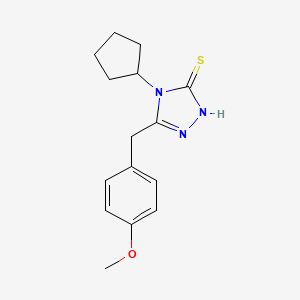
![5-bromo-2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4688894.png)